N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thiophene ring in its structure adds to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine and an α-bromoketone under basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the imidazo[1,2-a]pyridine intermediate with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the benzamide group: This final step involves the reaction of the brominated intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
N-(2-pyridyl)benzamide: Lacks the bromine and thiophene groups, resulting in different chemical and biological properties.
6-bromo-2-(phenyl)imidazo[1,2-a]pyridine:
2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine and benzamide groups, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H12BrN3OS |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C18H12BrN3OS/c19-13-8-9-15-20-16(14-7-4-10-24-14)17(22(15)11-13)21-18(23)12-5-2-1-3-6-12/h1-11H,(H,21,23) |
InChI Key |
FJSUNQRXIVSANM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.